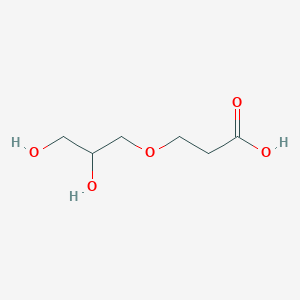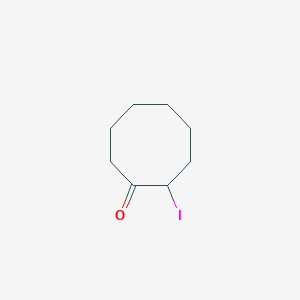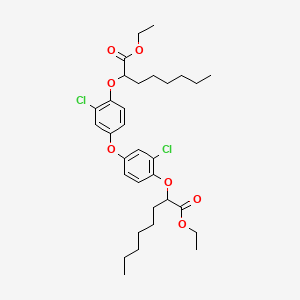![molecular formula C13H18O3 B14489173 3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione CAS No. 63371-55-1](/img/structure/B14489173.png)
3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two ketone groups (carbonyl groups) attached to the cyclohexane ring, making it a diketone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione typically involves the reaction of cyclohexanone with appropriate reagents to introduce the oxo and methyl groups. One common method is the reaction of cyclohexanone with methylmagnesium bromide (Grignard reagent) followed by oxidation to form the diketone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts and controlled reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diketone structure allows it to form stable complexes with metal ions or participate in redox reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2-dione: A simpler diketone with similar reactivity.
2-Methylcyclohexanone: A monoketone with a methyl group, lacking the second ketone group.
Cyclohexanone: A single ketone without additional substituents.
Uniqueness
3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
63371-55-1 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-[(2-oxocyclohexyl)methyl]cyclohexane-1,2-dione |
InChI |
InChI=1S/C13H18O3/c14-11-6-2-1-4-9(11)8-10-5-3-7-12(15)13(10)16/h9-10H,1-8H2 |
Clave InChI |
WHVLFCFDIXJYJC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)CC2CCCC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene](/img/structure/B14489091.png)








![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)

![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)


